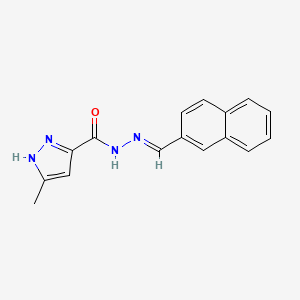![molecular formula C17H13Cl2NO3 B11650466 propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11650466.png)
propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate is a chemical compound with a complex structure that includes a cyano group, a furan ring, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate typically involves multiple steps, including the formation of the furan ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific properties of the compound.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated product.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, which can be used in various chemical reactions and processes.
Biology: Researchers study this compound for its potential biological activity, including its effects on different cell lines and organisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.
Industry: This compound is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate include other cyano and furan derivatives, such as:
- Propan-2-yl 2,5-dihydroxybenzoate
- Propan-2-yl 2-(2,6-dichlorophenyl)acetate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This makes it particularly valuable for certain applications, such as its potential use in developing new therapeutic agents or advanced materials.
Eigenschaften
Molekularformel |
C17H13Cl2NO3 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
propan-2-yl (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C17H13Cl2NO3/c1-10(2)22-17(21)12(9-20)7-13-4-6-16(23-13)11-3-5-14(18)15(19)8-11/h3-8,10H,1-2H3/b12-7+ |
InChI-Schlüssel |
JNFNKUBCHYDTRR-KPKJPENVSA-N |
Isomerische SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Kanonische SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11650387.png)
![4-ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11650390.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650394.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11650398.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11650401.png)
![2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester](/img/structure/B11650405.png)

![1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11650408.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650429.png)
![ethyl 4-{N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11650446.png)
![2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11650448.png)

![2-Amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B11650460.png)
